Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
“Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). This compound also contains a difluorobenzoyl group and a methyl acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring, for example, would contribute to the compound’s aromaticity, which could affect its chemical behavior .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The presence of the benzothiazole ring, the difluorobenzoyl group, and the methyl acetate group could each influence how the compound reacts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Anticancer Activity
Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate has shown promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, compounds derived from this molecule exhibit strong activity against HepG2 cells, suggesting its relevance in cancer therapy .
Antioxidant Properties
The compound demonstrates significant antioxidant activity. Specifically, it has been found to inhibit the production of 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine, a potent antioxidant . This property could be valuable in combating oxidative stress-related diseases.
Organic Synthesis
Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate serves as a versatile precursor in organic synthesis. Its reactions with various nucleophiles yield diverse products, including amino-substituted acrylonitriles and heterocyclic compounds .
Computational Modeling
Researchers have performed molecular modeling studies on related compounds (e.g., compound 22 and 24). These investigations provide insights into their binding interactions with specific protein targets, aiding drug design and optimization .
Crystallography and Structural Studies
The crystal structure of N-2,6-difluorobenzoyl-N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile], a precursor to our compound, has been determined. Such studies contribute to our understanding of molecular conformations and reactivity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S/c1-10-7-11(2)17-14(8-10)27-19(23(17)9-15(24)26-3)22-18(25)16-12(20)5-4-6-13(16)21/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXBLQMKFVSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=C(C=CC=C3F)F)N2CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate |
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